molecular formula C9H9NO2 B13146614 Benzene,1-nitro-3-(1-propenyl)-,(Z)-

Benzene,1-nitro-3-(1-propenyl)-,(Z)-

Cat. No.: B13146614
M. Wt: 163.17 g/mol
InChI Key: CIEWKRXAENFCEM-RQOWECAXSA-N
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Description

Benzene,1-nitro-3-(1-propenyl)-,(Z)- (IUPAC name: (Z)-1-nitro-3-(prop-1-en-1-yl)benzene) is a nitroaromatic compound with a benzene ring substituted by a nitro group (-NO₂) at the 1-position and a Z-configured 1-propenyl group (-CH₂CH=CH₂) at the 3-position. The Z configuration indicates that the substituents on the double bond of the propenyl group are on the same side.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-3-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2-

InChI Key

CIEWKRXAENFCEM-RQOWECAXSA-N

Isomeric SMILES

C/C=C\C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- typically involves the nitration of a suitable precursor, such as 1-propenylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired (Z)- configuration.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-3-(1-propenyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the propenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.

    Reduction: Aminobenzenes or hydroxylamines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Benzene, 1-nitro-3-(1-propenyl)-, (Z)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research may explore its potential as a pharmacophore or its role in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition or substitution reactions. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Positional Isomers

  • Benzene,1-nitro-4-(1-propenyl)- (CAS 25798-60-1)

    • Structural Difference : The nitro group is at the 4-position (para to the propenyl group) instead of the 3-position.
    • Impact : The para-substituted isomer may exhibit distinct electronic effects, altering reactivity in electrophilic substitution reactions. Meta-substitution (as in the target compound) typically directs incoming electrophiles to less activated positions compared to para-substitution .
  • 1-nitro-4-prop-2-enylbenzene (CAS 53483-17-3) Structural Difference: The propenyl group is at the 4-position with a different double bond configuration (prop-2-enyl vs. prop-1-enyl).

Functional Group Variations

  • Spectroscopic Comparison:
  • IR : Strong absorptions at 1521 cm⁻¹ (N-O asymmetric stretch) and 1344 cm⁻¹ (N-O symmetric stretch), characteristic of nitro groups .
  • ¹H NMR : Aromatic protons appear at δ 7.51–8.28 ppm, with a deshielded vinyl proton at δ 8.18 ppm (d, J=12.0 Hz) due to conjugation with the nitro group .

    • Reactivity : The nitrovinyl group enhances electron withdrawal, making the ring less reactive toward electrophiles compared to the target compound’s propenyl group .
  • Benzene,1-chloro-3-(1-propenyl)-,(Z)- (CAS 23204-84-4)

    • Structural Difference : Nitro group replaced by chlorine (-Cl).
    • Impact : Chlorine is a weaker electron-withdrawing group than nitro, leading to reduced deactivation of the benzene ring. This increases reactivity in electrophilic substitution reactions compared to the target compound .

Stereochemical Comparisons

Z vs. E Isomers

  • This contrasts with E isomers, which often have higher symmetry and melting points .
  • Benzene,1-chloro-3-(1-propenyl)-,(E)- (CAS 23204-80-0)

    • Structural Difference : E-configured propenyl group with chlorine at the 3-position.
    • Impact : The E configuration reduces steric strain, possibly enhancing thermal stability compared to the Z isomer .

Physicochemical and Spectroscopic Data

Compound Name Boiling Point (K) IR (cm⁻¹, Key Peaks) ¹H NMR (δ, Key Signals) Notable Properties
Benzene,1-nitro-3-(1-propenyl)-,(Z)- Not reported ~1520 (N-O asym), ~1340 (N-O sym) Estimated aromatic δ 7.5–8.3; vinyl δ 5.5–6.5 (Z-configuration) High electron withdrawal; Z-configuration increases steric hindrance
1-nitro-3-((E)-2-nitrovinyl)benzene Not reported 1521, 1344 (N-O stretches) δ 8.18 (d, J=12.0 Hz, vinyl H) Enhanced conjugation with nitro group
Benzene,1-chloro-3-(1-propenyl)-,(Z)- Not reported ~750 (C-Cl stretch) δ 7.2–7.8 (aromatic H) Weaker electron withdrawal than nitro

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